molecular formula C21H25ClN4O4S B5113613 N'-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide

N'-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide

Cat. No.: B5113613
M. Wt: 465.0 g/mol
InChI Key: HFZBGQFFNYWHHB-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 4-methylphenylsulfonyl chloride with piperazine under basic conditions to form 4-(4-methylphenyl)sulfonylpiperazine.

    Alkylation: The piperazine derivative is then alkylated with 2-chloroethylamine to introduce the ethyl linker.

    Amidation: The final step involves the reaction of the alkylated piperazine with 4-chlorophenyl isocyanate to form the oxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the piperazine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the oxamide linkage, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro, bromo, or chloro derivatives of the aromatic rings.

Scientific Research Applications

N’-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-bromophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide
  • N’-(4-fluorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide
  • N’-(4-methoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide

Uniqueness

N’-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonylpiperazine moiety with the oxamide linkage also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4S/c1-16-2-8-19(9-3-16)31(29,30)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-18-6-4-17(22)5-7-18/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZBGQFFNYWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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